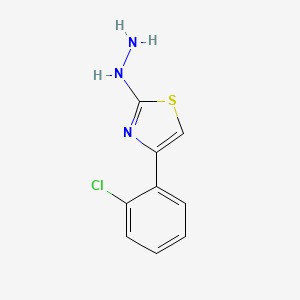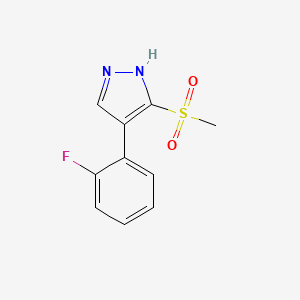
4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole: is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to yield the desired pyrazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the fluorophenyl group, potentially leading to the formation of fluorophenyl hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Fluorophenyl hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the methylsulfonyl group can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
類似化合物との比較
- 2-Fluorophenyl methyl sulfone
- 1-(2-Fluorophenyl)-4-(methylsulfonyl)piperazine
Comparison: Compared to similar compounds, 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C10H9FN2O2S |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
4-(2-fluorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-16(14,15)10-8(6-12-13-10)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) |
InChIキー |
HXWZHQLXVHSSRZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


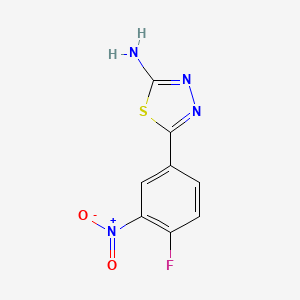


![2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)
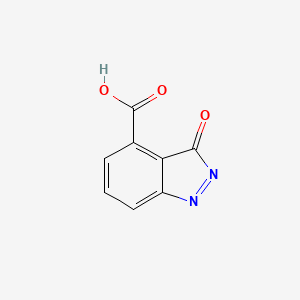
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)
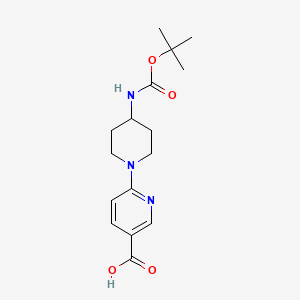
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11774046.png)
![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)
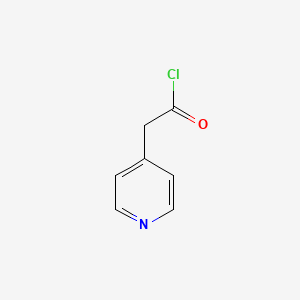
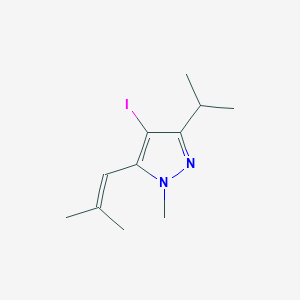
![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
